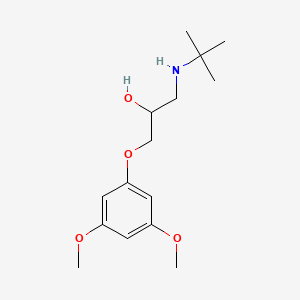![molecular formula C13H19IO3S B14365546 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene CAS No. 90184-02-4](/img/structure/B14365546.png)
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a hexyl chain bearing a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene typically involves a multi-step process. One common approach is the iodination of a benzene derivative followed by the introduction of the hexyl chain and the methanesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene involves its interaction with molecular targets through various pathways. The iodine atom and the methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-3-{[6-(methylsulfonyl)hexyl]oxy}benzene
- 1-Bromo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
- 1-Chloro-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
Comparison: Compared to its analogs, 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene exhibits unique reactivity due to the presence of the iodine atom, which is a larger and more polarizable halogen. This influences its behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
90184-02-4 |
|---|---|
Molekularformel |
C13H19IO3S |
Molekulargewicht |
382.26 g/mol |
IUPAC-Name |
1-iodo-3-(6-methylsulfonylhexoxy)benzene |
InChI |
InChI=1S/C13H19IO3S/c1-18(15,16)10-5-3-2-4-9-17-13-8-6-7-12(14)11-13/h6-8,11H,2-5,9-10H2,1H3 |
InChI-Schlüssel |
LDHDKUNMNHZDHK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCCCCOC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


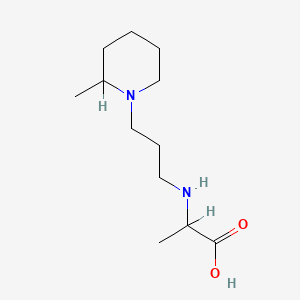
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
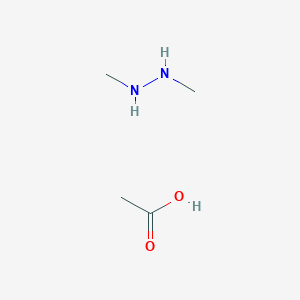
phosphaniumolate](/img/structure/B14365481.png)

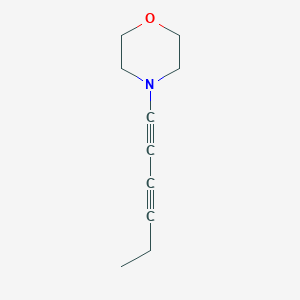
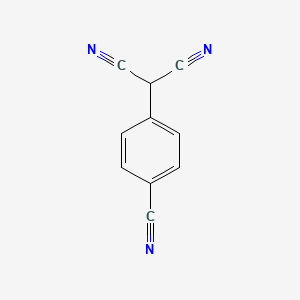

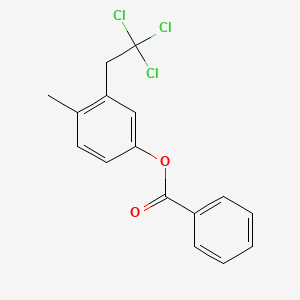

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
